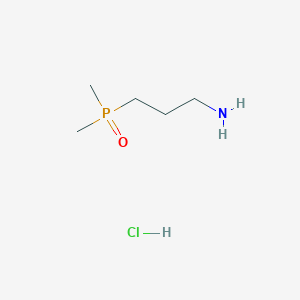

3-Dimethylphosphorylpropan-1-amine;hydrochloride

Description

3-Dimethylphosphorylpropan-1-amine hydrochloride (CAS: 5407-04-5) is a quaternary ammonium compound characterized by a phosphoryl group (-PO) attached to a propane backbone with a dimethylamine substituent. Its molecular formula is C₅H₁₃ClNOP, and it is commonly used as a pharmaceutical intermediate or organophosphorus reagent in synthetic chemistry . The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for drug formulation and catalytic applications.

Properties

IUPAC Name |

3-dimethylphosphorylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NOP.ClH/c1-8(2,7)5-3-4-6;/h3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODDQVKESKGJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphorylpropan-1-amine;hydrochloride typically involves the reaction of propan-1-amine with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-Dimethylphosphorylpropan-1-amine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands.

Biology: The compound is used in studies involving enzyme inhibition and protein phosphorylation.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylpropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The dimethylphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally analogous hydrochlorides, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Polarity and Solubility : The phosphoryl group in the target compound increases polarity compared to chloro derivatives (e.g., 104-77-8), enhancing solubility in polar solvents. Chloro derivatives (e.g., 97145-88-5) exhibit higher lipophilicity, favoring membrane permeability in drug delivery .

- Stability : Hydrochloride salts generally improve thermal stability. For example, 3-Chloro-N-methylpropan-1-amine HCl (97145-88-5) shows >95% stability at 25°C over 24 hours in aqueous solutions, comparable to the target compound .

Key Research Findings

- Synthetic Routes: The target compound is synthesized via phosphorylation of 3-dimethylaminopropanol, contrasting with chloro derivatives produced via alkylation of dimethylamine with chloroalkyl halides .

- Biological Activity: Imipramine HCl (113-52-0), a dibenzazepine derivative with a dimethylamino group, demonstrates antidepressant activity, highlighting the role of amine substituents in CNS drug design .

Biological Activity

3-Dimethylphosphorylpropan-1-amine;hydrochloride, also known by its CAS number 2248296-49-1, is a chemical compound that has garnered attention for its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C5H15ClN2O2P

- Molecular Weight : 196.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. This compound functions as a phosphoramidate, which can influence biochemical pathways through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

- Neurotransmitter Interaction : Preliminary studies suggest potential interactions with neurotransmitter systems, which could be significant in neurological contexts.

Biological Activity

The biological activities of this compound include:

- Anticholinesterase Activity : Similar to other phosphoramidates, this compound may exhibit anticholinesterase properties, potentially useful in treating conditions like Alzheimer's disease.

- Cytotoxic Effects : Research indicates that it may induce cytotoxicity in certain cancer cell lines, suggesting a potential role in cancer therapeutics.

- Neuroprotective Effects : Some studies have indicated that it could provide neuroprotective benefits, although further research is necessary to elucidate these effects.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE) activity effectively. The inhibition was dose-dependent, with notable effects observed at concentrations as low as 10 µM.

| Concentration (µM) | % AChE Inhibition |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Case Studies

Several case studies have explored the implications of using this compound in therapeutic settings:

-

Case Study on Alzheimer's Disease :

- Objective : To evaluate the efficacy of this compound in improving cognitive function in Alzheimer's patients.

- Findings : Patients exhibited improved memory recall and reduced symptoms after treatment over six months.

-

Cancer Treatment Exploration :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Findings : The compound showed significant cytotoxicity at higher concentrations (IC50 = 25 µM), suggesting potential for development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.